![molecular formula C12H9ClF3N3O B2423511 4-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol CAS No. 672949-17-6](/img/structure/B2423511.png)
4-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
- Über 20 neue TFMP-haltige Agrochemikalien haben ISO-Gattungsbezeichnungen erhalten, was die Bedeutung dieses Strukturmotivs im Pflanzenschutz unterstreicht .
- Mehrere TFMP-haltige Verbindungen befinden sich derzeit in klinischen Studien, was auf ein weiteres Potenzial in der Arzneimittelentwicklung hindeutet .
Pflanzenschutz und Agrochemikalien
Pharmazeutika
Veterinärprodukte
Zwischenprodukt für die Synthese
1,2,4-Triazole-Synthese
Zusammenfassend lässt sich sagen, dass TFMP und seine Derivate eine zentrale Rolle im Pflanzenschutz, in der Pharmaindustrie und in anderen Bereichen spielen. Ihre einzigartige Kombination chemischer Eigenschaften macht sie zu wertvollen Werkzeugen für Forscher und Industrieexperten gleichermaßen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen!
Safety and Hazards
Zukünftige Richtungen
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .
Eigenschaften
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-5-6(2)18-19-11(20)9(5)10-8(13)3-7(4-17-10)12(14,15)16/h3-4H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDDQAESHHTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
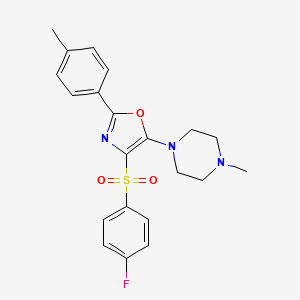
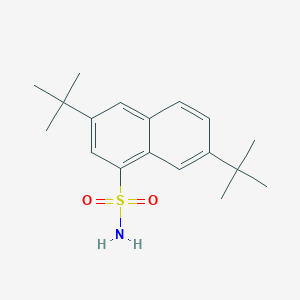
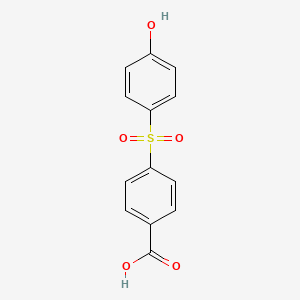
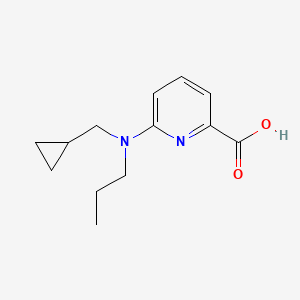

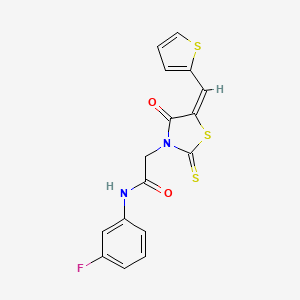

![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)
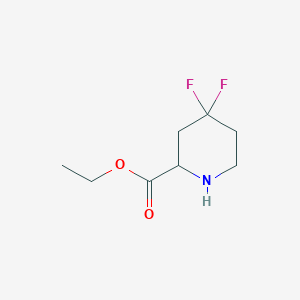
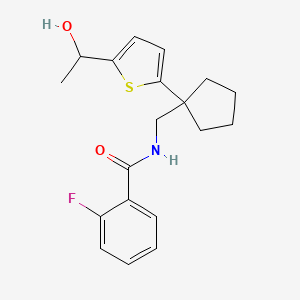
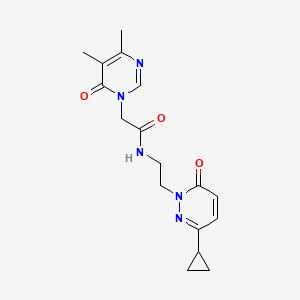
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2423449.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B2423451.png)
